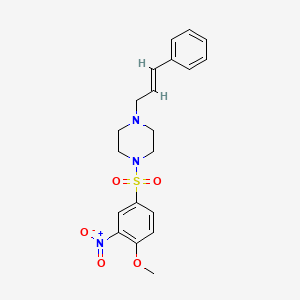

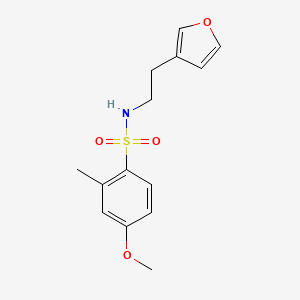

![molecular formula C22H15ClN4O2S B2354969 4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine CAS No. 1251611-84-3](/img/structure/B2354969.png)

4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

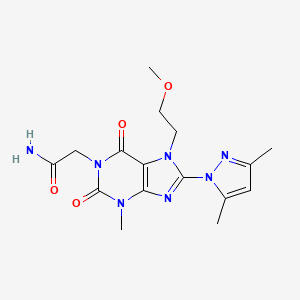

The compound “4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine” is a complex organic molecule. It belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular weights of similar compounds were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .Scientific Research Applications

Heterocyclic Synthesis

- Thieno[2,3-b]pyridine-2-carboxylate has been used to construct a variety of new heterocyclic systems such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These compounds are characterized by methods including IR, MS, 1 H NMR spectra, and elemental analyses, indicating their potential for diverse synthetic applications (Madkour, Afify, Abdallaha, Elsayed, & Salem, 2010).

Antimicrobial Activity

- Piperazine derivatives, including those structurally related to 4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine, have been explored for their antibacterial activities. Compounds synthesized from 4-phenyl-1,2,4-triazoline-5-thione and 4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione showed promising results in screening for antibacterial properties (Pitucha, Wujec, Dobosz, Kosikowska, & Malm, 2005).

Pharmacological Properties

- A series of thiazolidinone derivatives, including those with a piperazine linker, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This suggests the potential pharmacological applications of piperazine-based compounds in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).

Transfection and Cytotoxicity Studies

- Phosphorus dendrimers with various types of amine terminal groups, including piperazine, have been synthesized and found to have low cytotoxicity towards different cell strains. Their ability to interact with DNA and serve as transfection agents to deliver DNA into cells highlights their potential in gene therapy and other biotechnological applications (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).

Antineoplastic Activity

- The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The understanding of these metabolic pathways is crucial for the development of effective cancer therapies (Gong, Chen, Deng, & Zhong, 2010).

Properties

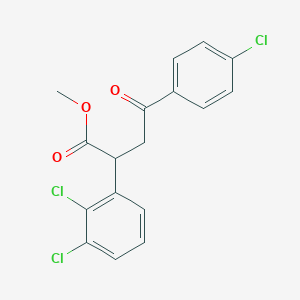

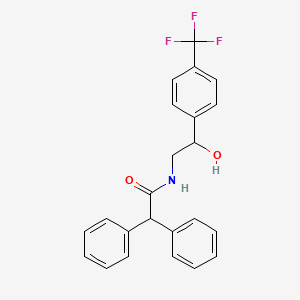

IUPAC Name |

2-(4-chlorophenyl)-3-oxo-N-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O2S/c23-14-4-6-15(7-5-14)27-22(29)18-12-24-19-8-3-13(10-17(19)20(18)26-27)21(28)25-11-16-2-1-9-30-16/h1-10,12,26H,11H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYJVYAIWZYXSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

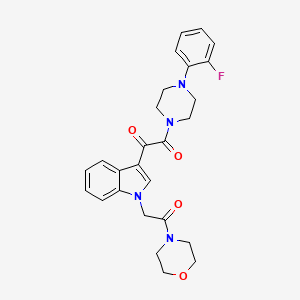

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2354892.png)

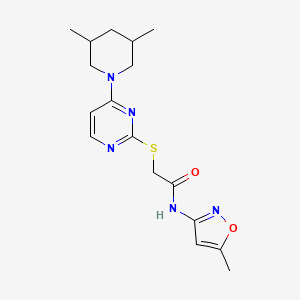

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2354894.png)

![(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2354902.png)

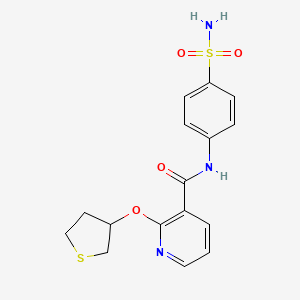

![1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2354905.png)